Idraparinux sodium
Overview
Description
Idraparinux sodium is a polymethylated synthetic pentasaccharide known to interact with the antithrombin III and act as an anticoagulant . It is a novel long-acting synthetic highly potent synthetic and specific indirect inhibitor of coagulation factor Xa, injectable subcutaneously .
Synthesis Analysis
The complete synthesis of Idraparinux sodium required only 36 steps, with 21 steps for the longest linear route . A modular synthetic approach was used to obtain a series of idraparinux-analogue pentasaccharides bearing one or two primary sulfonic acid moieties .Molecular Structure Analysis
The molecular formula of Idraparinux sodium is C38H64O49S7 . The exact mass is 1,528.06 and the molecular weight is 1,529.301 . The elemental analysis shows that it contains C, 29.84; H, 4.22; O, 51.26; S, 14.67 .Chemical Reactions Analysis
Idraparinux sodium has a similar chemical structure and the same method of action as fondaparinux, but with an elimination half-life about five to six times longer . This means that the drug should only need to be injected once a week .Physical And Chemical Properties Analysis
The average weight of Idraparinux sodium is 1727.14 and the monoisotopic mass is 1725.89361489 . The chemical formula is C38H55Na9O49S7 .Scientific Research Applications
Idraparinux sodium is a long-acting anti-Factor Xa synthetic pentasaccharide under development for the prevention and treatment of venous thromboembolic events in patients with deep vein thrombosis (DVT) or pulmonary embolism (PE) (Ma & Fareed, 2004).
It has been in development for the treatment and secondary prevention of thrombosis, especially DVT, and may be suitable for once-weekly administration. Phase III clinical trials have been conducted for its use in DVT and PE, as well as for stroke prevention in patients with atrial fibrillation (Drugs in R&D, 2004).
Idraparinux sodium differs structurally from fondaparinux sodium as it has additional methyl groups, a long half-life, and once-weekly administration. Both drugs are being developed as antithrombotics for venous and arterial thrombosis, acute coronary syndrome, stroke, and as adjuncts to thrombolytic therapy (Walenga, Jeske, & Fareed, 2005).
An efficient modular one-pot synthesis of Idraparinux has been reported, which is crucial for facilitating its production and availability (Dey, Lo, & Wong, 2019).
Idraparinux is effective in preventing recurrent VTE but is associated with an increased risk of bleeding compared to placebo. In patients with atrial fibrillation, long-term treatment with idraparinux was as effective as vitamin K antagonists, but caused more bleeding (Prandoni et al., 2008).
The pharmacokinetics of idraparinux have been characterized, revealing a three-compartment model best describing its pharmacokinetics with a terminal half-life of 66.3 days and time to steady-state of 35 weeks (Veyrat‐Follet et al., 2009).
Development of idrabiotaparinux, a biotinylated version of idraparinux whose effects can be reversed by avidin, is underway. This compound offers the potential for neutralization in cases of side effects or overdose (Harenberg, 2009).
Safety And Hazards
Clinical trials have revealed that Idraparinux sodium had led to bleeding . As a result, Sanofi stopped the development of the drug . A phase III trial of Idraparinux sodium for stroke prevention in patients with AF (AMADEUS) was halted prematurely due to excessive clinically relevant and intracranial bleeding .
Future Directions
Sanofi discontinued the development of Idraparinux sodium in favor of a biotinylated formulation of the drug called idrabiotaparinux sodium . Idrabiotaparinux sodium is also administered once-weekly. It has the same pentasaccharidic structure as Idraparinux sodium, but with biotin attached, which allows its neutralization with avidin, an egg-derived protein with low antigenicity .
properties
IUPAC Name |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64O49S7.9Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;;;;;;;;;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);;;;;;;;;/q;9*+1/p-9/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;;;;;;;;;/m1........./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQUSQUURLQKF-MCPDASDXSA-E | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)[O-])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)[O-])OS(=O)(=O)[O-])O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)[O-])O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55Na9O49S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1727.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Idraparinux sodium | |
CAS RN |
149920-56-9 | |
Record name | Idraparinux sodium [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149920569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IDRAPARINUX SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84IXP29FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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